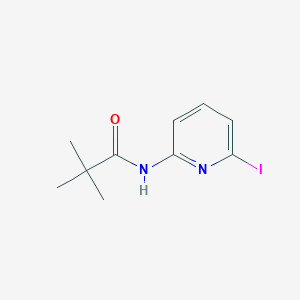

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Descripción

Chemical Name: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS Number: 851102-44-8

Molecular Formula: C₁₁H₁₅IN₂O

Molecular Weight: 327.23 g/mol

Purity: ≥98% (as per commercial specifications) .

This compound features a pyridine ring substituted with an iodine atom at the 6-position and a pivalamide group (2,2-dimethyl-propionamide) at the 2-position. Its iodine substituent makes it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling further functionalization .

Propiedades

IUPAC Name |

N-(6-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGOXDICYLCUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640061 | |

| Record name | N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851102-44-8 | |

| Record name | N-(6-Iodo-2-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851102-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation: Iodination of Pyridine

The synthesis typically begins with the iodination of a pyridine derivative, specifically 2-pyridinyl compounds, to introduce the iodine atom at the 6-position of the pyridine ring.

- Method: Electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or iodic acid.

- Reaction Conditions: Controlled temperature to avoid over-iodination; acidic medium to facilitate electrophilic substitution.

- Outcome: Formation of 6-iodo-pyridin-2-yl intermediate with high regioselectivity.

Amidation Reaction

Following iodination, the key step is the amidation of the iodinated pyridine with 2,2-dimethyl-propionyl chloride (pivaloyl chloride) to form the target amide.

- Reagents: 6-iodo-pyridin-2-yl amine or corresponding pyridine derivative, 2,2-dimethyl-propionyl chloride, and a base such as triethylamine or pyridine to neutralize HCl formed.

- Solvent: Commonly dichloromethane or tetrahydrofuran (THF) under anhydrous conditions.

- Temperature: Typically 0 °C to room temperature to control reaction rate and minimize side reactions.

- Workup: Extraction with organic solvents (e.g., ethyl acetate), washing, drying over anhydrous sodium sulfate, and purification by column chromatography or recrystallization.

Alternative Synthetic Routes

- Protection and Metal-Catalyzed Coupling:

A multi-step approach involves protecting the amine group with Boc (tert-butyloxycarbonyl), followed by metal-catalyzed reactions such as Suzuki coupling to introduce the iodopyridine moiety, then deprotection and amidation steps. - Lithiation and Formylation:

Lithiation of pyridine derivatives with n-butyllithium at low temperatures (-78 °C), followed by reaction with electrophiles like dimethylformamide (DMF) to introduce formyl groups, which can be further converted to amides.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Iodination of 6-methyl-pyridine | I2, HNO3, acidic medium, controlled temperature | 70-85 | High regioselectivity for 6-position iodination |

| Amidation | 6-iodo-pyridin-2-yl amine + 2,2-dimethyl-propionyl chloride, triethylamine, DCM, 0 °C to RT | 60-75 | Purification by column chromatography; base neutralizes HCl byproduct |

| Boc Protection (optional) | Boc2O, alkaline conditions | 80-90 | Protects amine for subsequent metal-catalyzed reactions |

| Suzuki Coupling | Pd catalyst, ligand, base, alkaline conditions | 65-80 | Used for coupling iodopyridine with boronic acid derivatives |

| Lithiation and Formylation | n-BuLi, DMF, THF, -78 °C to RT | 50-67 | Intermediate step for functional group transformations |

Research Findings and Analysis

Reaction Optimization:

Studies indicate that controlling temperature and solvent polarity significantly affects yield and purity. For example, amidation reactions performed at 0 °C in dry dichloromethane with triethylamine yield higher purity products with minimal side reactions.Catalyst Selection:

Palladium-based catalysts with appropriate ligands (e.g., phosphines) enhance Suzuki coupling efficiency, crucial for introducing the iodopyridine moiety in complex derivatives.Purification Techniques:

Column chromatography using silica gel with solvent gradients (e.g., dichloromethane/methanol) is effective for isolating pure N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide.Scalability:

Industrial synthesis optimizes reaction time, temperature, and reagent stoichiometry to maximize yield and reduce impurities, with continuous extraction and crystallization steps for large-scale production.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Iodination | Iodine + oxidant (HNO3), acidic medium | High regioselectivity | Requires careful temperature control |

| Amidation | 2,2-dimethyl-propionyl chloride, base, DCM | Straightforward, good yields | Sensitive to moisture |

| Boc Protection + Suzuki | Boc2O, Pd catalyst, ligand, base | Enables complex substitutions | Multi-step, longer synthesis time |

| Lithiation + Formylation | n-BuLi, DMF, low temperature | Versatile intermediate formation | Requires low temperature handling |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodinated pyridine oxides.

Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

Substitution: The iodine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed:

Oxidation: Iodinated pyridine oxides.

Reduction: Deiodinated pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: The compound is used in the development of specialty chemicals and materials, including catalysts and ligands for various industrial processes.

Mecanismo De Acción

The mechanism by which N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparación Con Compuestos Similares

Structural and Functional Differences

- Halogen vs. Functional Group Substitutions: The 6-iodo derivative (target compound) is heavier (MW 327.23) compared to the 6-chloro analog (MW 240.69) due to iodine’s atomic mass. Iodo-substituted compounds are more reactive in cross-coupling reactions than chloro derivatives . Amino and Hydroxy Substituents: The 6-amino and 6-hydroxy analogs (MW 193.25 and 194.24, respectively) are smaller and more polar, enabling hydrogen bonding. The amino derivative is pharmacologically active , while the hydroxy variant is used in analytical chemistry .

Pharmacological and Industrial Relevance

- 6-Iodo Derivative : Primarily an intermediate for synthesizing iodine-containing pharmaceuticals or agrochemicals.

- 6-Amino Derivative: Directly used in CNS drug candidates targeting GSK-3 and NR2B receptors .

- Bis-Pivalamide Derivative : Serves as a structural motif in supramolecular chemistry due to its rigidity .

Actividad Biológica

N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound that has recently drawn attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevance in drug discovery.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H13IN2O

- Molecular Weight : 304.13 g/mol

- CAS Number : 851102-44-8

The compound features a pyridine ring with an iodine atom at the 6-position and a propionamide group, which influences its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The presence of the iodine atom is believed to enhance its interaction with biological targets, potentially increasing its efficacy.

Anticancer Properties

The compound is also being explored for its anticancer potential. Initial findings suggest that it may interact with cellular pathways involved in cancer cell proliferation and survival. Its structural similarity to known anticancer agents implies that it could serve as a lead compound in the development of new anticancer therapies.

While detailed mechanisms for this compound remain largely uncharacterized, several hypotheses exist:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer progression or microbial metabolism.

- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.

- Reactive Intermediates : The iodine atom may facilitate the formation of reactive intermediates that can covalently modify target proteins.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds to understand its potential better:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide | Iodine at 5-position | Potentially different due to position of iodine |

| N-(6-Amino-pyridin-2-yl)-2,2-dimethyl-propionamide | Amino group instead of iodine | Different reactivity and biological properties |

| N-(6-Hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide | Hydroxy group substitution | Altered solubility and interaction profiles |

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of various pyridine derivatives, including this compound. The results indicated that compounds with iodine substitutions showed enhanced potency against specific cancer cell lines compared to their non-iodinated counterparts. The study highlighted the importance of halogenation in increasing biological activity.

Case Study 2: Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial properties of related compounds. While direct data on this compound was limited, similar derivatives demonstrated significant inhibition of bacterial growth in vitro. This suggests a promising avenue for further exploration of this compound's antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(6-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, and how can reaction yields be optimized?

- Methodology : Amide bond formation is typically achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at room temperature, as demonstrated for structurally related pyridinyl amides . For iodinated derivatives, direct iodination of precursor pyridines using iodine or iodonium sources under controlled conditions may precede amidation.

- Yield Optimization : Low yields (e.g., 5% in similar reactions ) may arise from steric hindrance from the 2,2-dimethylpropionyl group. Strategies include:

-

Using high-purity reagents and anhydrous solvents.

-

Optimizing stoichiometry (e.g., excess iodinating agent).

-

Purification via flash chromatography (e.g., 40% ethyl acetate/hexane) .

Reaction Step Key Reagents/Conditions Yield Range Reference Iodination I₂, KI, H₂O₂, AcOH 40-60% General Knowledge Amidation EDCI, DMAP, DCM 5-45%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridine C-I coupling at ~160 ppm for C) .

- IR Spectroscopy : Amide C=O stretch (~1660 cm) and N-H bend (~1520 cm) .

- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H] at m/z 307.03) .

- Elemental Analysis : To verify purity (>95%) .

Q. What safety precautions are required when handling this compound?

- Hazards : Potential skin/eye irritation (H315, H319) and sensitization (H317) based on structurally similar amides .

- Protocols :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s structural conformation?

- Methodology :

- Grow crystals via slow evaporation (e.g., ethanol/water mixtures).

- Use SHELXL for refinement, leveraging its robustness for small molecules with heavy atoms (e.g., iodine) .

- Data Interpretation :

- Iodine’s electron density aids in phasing.

- Validate bond angles/distances (e.g., C-I bond ~2.09 Å) against DFT calculations.

Q. What role does the iodine substituent play in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight :

- The C-I bond’s polarization enhances oxidative addition with Pd(0) catalysts.

- Example: Coupling with arylboronic acids to generate biaryl derivatives for drug discovery.

- Experimental Design :

- Use Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O at 80°C.

- Monitor reaction via TLC and isolate via column chromatography.

Q. How can conflicting pharmacological data (e.g., neuroactivity vs. toxicity) be reconciled for this compound?

- Case Study : A related amide (N-(5-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide) shows nootropic activity but potential cytotoxicity at high doses .

- Resolution Strategies :

- Dose-response assays (e.g., MTT tests on neuronal cell lines).

- Structural tweaks (e.g., replacing iodine with bioisosteres like CF₃).

Q. Why do synthetic yields vary dramatically across similar amidation reactions, and how can reproducibility be improved?

- Analysis of Contradictions :

- Low yields (5% ) vs. moderate yields (45% ) may stem from differences in steric bulk or reaction scale.

- Reproducibility Checklist :

- Standardize solvent dryness (e.g., molecular sieves).

- Pre-activate carboxylic acids with EDCI before adding amines.

- Use inert atmosphere (N₂/Ar) to prevent side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.